molecular formula C12H18N2O B15096555 2-Amino-N-(3-methylbutyl)benzamide

2-Amino-N-(3-methylbutyl)benzamide

Cat. No.: B15096555
M. Wt: 206.28 g/mol
InChI Key: ODHDVQYWVBFZBO-UHFFFAOYSA-N
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Description

2-Amino-N-(3-methylbutyl)benzamide is an organic compound with the molecular formula C12H18N2O It is a derivative of benzamide, characterized by the presence of an amino group and a 3-methylbutyl substituent on the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-methylbutyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. For example, the reaction between 2-nitro-3-methylbenzoic acid and methylamine under controlled conditions can yield 2-amino-3-methylbenzoic acid, which can then be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitrobenzamides.

    Reduction: Aminobenzamides.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

2-Amino-N-(3-methylbutyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzamide core can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzamide: Lacks the 3-methylbutyl substituent, making it less hydrophobic.

    N-(3-Methylbutyl)benzamide: Lacks the amino group, reducing its ability to form hydrogen bonds.

    2-Amino-5-chlorobenzamide: Contains a chlorine substituent, which can alter its reactivity and biological activity.

Uniqueness

2-Amino-N-(3-methylbutyl)benzamide is unique due to the presence of both an amino group and a 3-methylbutyl substituent. This combination enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-amino-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C12H18N2O/c1-9(2)7-8-14-12(15)10-5-3-4-6-11(10)13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15)

InChI Key

ODHDVQYWVBFZBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC=CC=C1N

Origin of Product

United States

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